Cas no 1691702-55-2 (4-Ethenyl-3-methylbenzaldehyde)

4-エテニル-3-メチルベンズアルデヒドは、芳香族アルデヒド化合物の一種であり、化学式C10H10Oで表される。ベンゼン環にエテニル基とメチル基が置換した構造を持ち、反応性の高いアルデヒド官能基を有するため、有機合成中間体として有用である。特に医薬品や香料の合成において、多様な誘導体への変換が可能な点が特徴。高い純度と安定性を備えており、精密化学反応における再現性が要求される場面で優れた性能を発揮する。分子構造中の二重結合は付加反応や重合反応のサイトとしても機能する。

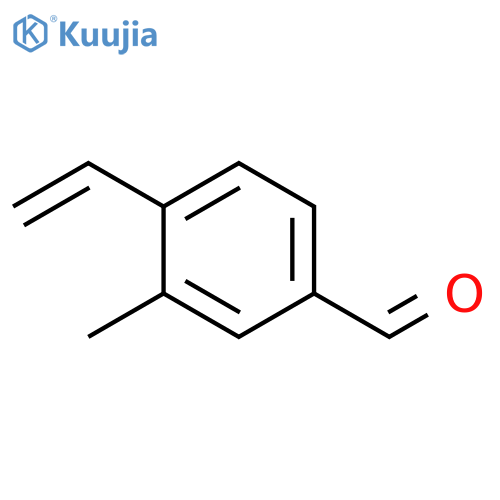

1691702-55-2 structure

商品名:4-Ethenyl-3-methylbenzaldehyde

4-Ethenyl-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-Ethenyl-3-methylbenzaldehyde

-

- インチ: 1S/C10H10O/c1-3-10-5-4-9(7-11)6-8(10)2/h3-7H,1H2,2H3

- InChIKey: VMKLALNSJQSTBT-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC=C(C=C)C(C)=C1

計算された属性

- せいみつぶんしりょう: 146.073164938g/mol

- どういたいしつりょう: 146.073164938g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.1Ų

4-Ethenyl-3-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-388708-2.5g |

4-ethenyl-3-methylbenzaldehyde |

1691702-55-2 | 2.5g |

$2384.0 | 2023-03-02 | ||

| Enamine | EN300-388708-5.0g |

4-ethenyl-3-methylbenzaldehyde |

1691702-55-2 | 5.0g |

$3018.0 | 2023-03-02 | ||

| Enamine | EN300-388708-10.0g |

4-ethenyl-3-methylbenzaldehyde |

1691702-55-2 | 10.0g |

$3795.0 | 2023-03-02 | ||

| Enamine | EN300-388708-1.0g |

4-ethenyl-3-methylbenzaldehyde |

1691702-55-2 | 1.0g |

$1150.0 | 2023-03-02 |

4-Ethenyl-3-methylbenzaldehyde 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1691702-55-2 (4-Ethenyl-3-methylbenzaldehyde) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬